molecular formula C11H10FN3OS B2714527 N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide CAS No. 878259-58-6

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide

Cat. No.: B2714527
CAS No.: 878259-58-6
M. Wt: 251.28
InChI Key: RJCCNZHVIHXOHN-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide ( 878259-58-6) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a 2-aminothiazole scaffold, a privileged structure in pharmaceutical development known for its versatile biological activities . The 2-aminothiazole moiety is a fundamental component of several clinically prescribed drugs, such as the anticancer agent dasatinib and the antiretroviral ritonavir, underscoring its therapeutic relevance . In research settings, this compound serves as a key synthetic intermediate for the design and development of novel small-molecule therapeutics. The 2-aminothiazole ring is frequently employed in the synthesis of potent kinase inhibitors, allosteric enzyme modulators, and other targeted therapies . Its mechanism of action in exploratory studies often involves interactions with enzymatic pathways and protein targets; for instance, structurally similar 2-aminothiazole derivatives have been investigated as potent and selective allosteric inhibitors of targets like kidney-type glutaminase (GLS), which is a promising target in oncology . Researchers value this compound for its potential to yield new leads in the treatment of various pathological conditions, including drug-resistant cancers and inflammatory diseases . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6(16)14-9-4-7(12)2-3-8(9)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCCNZHVIHXOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Applications

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide has shown significant antimicrobial properties against various bacterial strains. A study investigating thiazole derivatives reported that compounds with similar structures exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess comparable activity .

Key Findings :

  • Minimum Inhibitory Concentrations (MICs) : Compounds similar to this compound displayed MIC values ranging from 10 to 50 µg/mL against certain bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Its efficacy against cancer cell lines has been attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Studies :

  • Breast Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited cytotoxicity against MCF-7 human breast cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to target receptors involved in cancer progression, enhancing its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring and subsequent functionalization with fluorinated phenyl groups. Variants of this compound have been synthesized to enhance its biological activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound’s structure includes:

  • Thiazole ring: A 1,3-thiazole with a 2-amino substituent.
  • Fluorophenyl group : A para-fluoro substitution on the phenyl ring.
  • Acetamide linkage : Connects the thiazole-phenyl moiety to the acetyl group.

Comparable compounds (Table 1) vary in substituents, linker groups, and biological targets.

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
Target Compound C₁₁H₁₀FN₃OS (inferred) ~251.3 (calculated) Not reported Baseline structure
Mirabegron () C₂₁H₂₄N₄O₂S 396.5 Not reported Extended phenyl-ethylamino chain, β3-agonist
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 Oxadiazole-sulfanyl linker, methylphenyl
Compound 6a () C₁₂H₁₃N₃O₃S 279.3 Not reported 4-hydroxy-3-methoxyphenyl, COX inhibitor
N-[4-Acetyl-5-(4-fluorophenyl)-...] () C₁₂H₁₂FN₃O₂S 281.3 490 Dihydrothiadiazole ring, acetyl group
Mirabegron (β3-Adrenergic Agonist)
  • Activity : Potent β3-adrenergic receptor agonist used for overactive bladder syndrome. Relaxes detrusor muscle via cAMP activation ().
  • Selectivity : High selectivity for β3 over β1/β2 receptors ().
  • Structural Divergence: The extended ethylamino-phenylethanol chain in Mirabegron enhances receptor binding, unlike the simpler fluorophenyl group in the target compound.
Oxadiazole-Linked Thiazoles (Compounds 7c–7f, )
  • Key Difference : The sulfanyl-oxadiazole linker replaces the direct acetamide connection, altering solubility and steric properties.
COX/LOX Inhibitors (Compounds 6a–6b, )
  • Activity: Compound 6a is a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), while 6b is COX-2 selective. Both show anti-inflammatory effects ().
  • Structural Insight : The 4-hydroxy-3-methoxyphenyl group in 6a may enhance binding to COX isoforms, a feature absent in the target compound.

Crystallographic and Physicochemical Properties

  • N-[4-Acetyl-5-(4-fluorophenyl)-...] (): Crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 9.5061 Å, b = 11.2152 Å (). The dihydrothiadiazole ring introduces conformational rigidity, contrasting with the flexible acetamide linkage in the target compound.

Biological Activity

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide is a compound that has garnered attention due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-fluoroaniline with thiazole derivatives, followed by acylation to form the final product. The structural characterization is often confirmed through techniques such as NMR spectroscopy, which provides insights into the molecular structure and purity of the synthesized compound .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0
Bacillus subtilis4.0

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in several models, particularly against RNA viruses. For instance, it demonstrated an EC50 value of approximately 15 µM against the Hepatitis C virus (HCV), indicating its potential as an antiviral agent .

3. Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly targeting aurora kinases, which are crucial in cell division and are often overexpressed in tumors. Preliminary findings suggest that it inhibits aurora kinase activity with an IC50 value around 20 µM, leading to reduced proliferation of cancer cells in vitro .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

  • Case Study 1: In a study examining its antimicrobial effects, the compound was tested against clinical isolates of Staphylococcus aureus and showed a synergistic effect when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy and reducing resistance development .
  • Case Study 2: A research team exploring its antiviral potential found that the compound significantly reduced viral load in cell cultures infected with HCV and showed low cytotoxicity in human liver cells, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or acetates. For example, thiazole ring formation may involve reacting 2-bromoacetophenone derivatives with thiourea under basic conditions (e.g., NaOH/EtOH). Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. ethanol) can improve yields by reducing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are optimal for structural characterization?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the thiazole ring (δ ~6.8–7.2 ppm for aromatic protons) and acetamide moiety (δ ~2.1 ppm for methyl protons). IR spectroscopy can validate N–H stretches (~3300 cm1^{-1}) and carbonyl groups (~1650 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly verifying the fluorine substitution’s spatial orientation. Crystallization in DMSO/water mixtures often yields suitable crystals .

Q. What stability and storage conditions prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to avoid photodegradation. Stability tests via HPLC (C18 column, acetonitrile/water gradient) should monitor degradation products over time. Avoid aqueous buffers with extreme pH (<3 or >10), as hydrolysis of the acetamide or thiazole ring may occur .

Advanced Research Questions

Q. How can researchers design experiments to evaluate COX/LOX inhibitory activity?

  • Methodological Answer :

  • In vitro assays : Use recombinant COX-1/COX-2 or 15-LOX enzymes with colorimetric substrates (e.g., TMPD for COX, linoleic acid for LOX). Measure IC50_{50} values via kinetic spectrophotometry (COX: λ = 610 nm; LOX: λ = 234 nm).
  • Cell-based models : Test anti-inflammatory effects in RAW264.7 macrophages (LPS-induced prostaglandin E2_2 release). Include positive controls (e.g., indomethacin for COX, zileuton for LOX) and validate selectivity via siRNA knockdown .

Q. How does fluorine substitution at the phenyl ring influence pharmacokinetics and target binding?

  • Methodological Answer :

  • Pharmacokinetics : Compare logP (octanol/water partitioning) and metabolic stability (microsomal assays) of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity enhances membrane permeability and reduces CYP450-mediated oxidation.
  • Binding affinity : Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) to assess fluorine’s role in hydrophobic pocket interactions. Surface plasmon resonance (SPR) can quantify binding kinetics (KD_D) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50})?

  • Methodological Answer :

  • Assay standardization : Use identical enzyme batches (e.g., Sigma-Aldrich COX-1) and substrate concentrations across labs.
  • Data cross-validation : Compare results from orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
  • Structural analogs : Test derivatives to identify substituents (e.g., methoxy vs. fluoro) that modulate activity. Contradictions may arise from differences in cell permeability or off-target effects .

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